molecular formula C21H24N2O3 B1259740 methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

Cat. No. B1259740
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-WBOATDDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akuammidine is an indole alkaloid and a methyl ester.

Scientific Research Applications

Structural and Stereochemical Analysis

  • X-ray and NMR Spectroscopy : This compound has been studied for its spontaneous isomerization properties, as observed in X-ray and NMR spectroscopic data. The research emphasizes the compound's ability to form stable mixtures of different isomers, highlighting its structural complexity and potential for stereochemical studies (Afonin et al., 2017).

  • Quantum Chemical Calculations : Quantum chemical calculations complement the structural analysis, allowing for a deeper understanding of the compound's electronic properties and reactivity. This approach is essential for predicting the behavior of such complex molecules (Afonin et al., 2017).

Synthesis and Reactivity

  • Intramolecular Reactions : Studies have shown that this compound undergoes unique intramolecular reactions, such as 1,5-oxygen migration. These reactions are crucial for understanding the compound's reactivity and potential applications in synthetic chemistry (Menzek & Altundas, 2006).

  • Complex Formation with Ions : Research has also explored the synthesis of novel complexes involving this compound with ions like sodium. These studies provide insights into its potential use in creating new materials or catalysts (Guo & Zong, 1994).

Potential Applications in Organic Synthesis

  • Building Block for Complex Molecules : The compound's unique structural features make it a valuable building block for synthesizing more complex molecular structures, which could be applied in pharmaceuticals, materials science, and more (Christl et al., 1990).

  • Template for Molecular Engineering : Its intricate molecular structure serves as a template for molecular engineering, aiding the development of new synthetic routes and methodologies in organic chemistry (Shishkin & Vysochin, 1980).

properties

Product Name

methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21?/m0/s1

InChI Key

RCEFXZXHYFOPIE-WBOATDDDSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1C([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 2
methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 3
methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 5
methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (1S,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

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